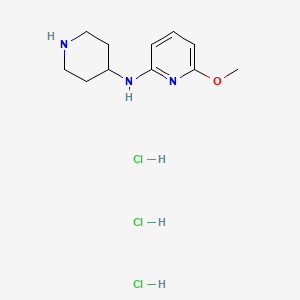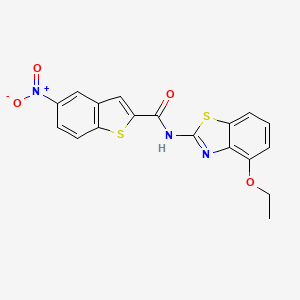
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide, also known as NBDA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBDA has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, as well as its advantages and limitations in lab experiments have been extensively studied. In
Mecanismo De Acción
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide exerts its effects by inhibiting various enzymes and signaling pathways involved in cell growth, survival, and inflammation. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tumor invasion and metastasis. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide also inhibits the activity of phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling pathway, which is involved in cell survival and growth. Additionally, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to inhibit the activity of nuclear factor-κB (NF-κB) signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anti-tumor effects. N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to reduce the levels of pro-inflammatory cytokines, such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α). N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide also reduces the levels of reactive oxygen species (ROS) and enhances the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). In terms of anti-tumor effects, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to induce apoptosis and inhibit angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide in lab experiments is its ability to selectively inhibit various enzymes and signaling pathways, which makes it a useful tool for studying the underlying mechanisms of various diseases. Another advantage is its low toxicity, which allows for higher concentrations to be used in experiments without causing cell death. However, one of the limitations of using N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is its low solubility in water, which makes it difficult to dissolve in aqueous solutions. Another limitation is its instability in acidic and basic conditions, which requires special handling and storage.
Direcciones Futuras
There are several future directions for N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide research, including the development of more efficient synthesis methods, the exploration of its potential in combination therapy, and the investigation of its effects on other diseases. One possible direction is the development of more efficient synthesis methods that can increase the yield of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide and reduce the cost of production. Another direction is the exploration of its potential in combination therapy with other drugs, which can enhance its efficacy and reduce the risk of drug resistance. Finally, the investigation of its effects on other diseases, such as cardiovascular diseases and autoimmune diseases, can provide new insights into its potential applications in various fields.
Métodos De Síntesis
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can be synthesized using different methods, including the reaction of 2-aminothiophenol with 4-ethoxy-2-chlorobenzoyl chloride, followed by the reaction of the resulting product with 5-nitro-2-bromobenzothiazole. Another method involves the reaction of 2-aminothiophenol with 4-ethoxy-2-nitrobenzoyl chloride, followed by the reaction of the resulting product with 5-bromo-2-chlorobenzothiazole. The yield of N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide using these methods ranges from 60-80%.
Aplicaciones Científicas De Investigación
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have potential applications in various fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of cancer cells in vitro and in vivo by inducing apoptosis and inhibiting angiogenesis. In neurodegenerative diseases, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation. In infectious diseases, N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide has been shown to inhibit the growth of bacteria and viruses by disrupting their cell membranes.
Propiedades
IUPAC Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O4S2/c1-2-25-12-4-3-5-14-16(12)19-18(27-14)20-17(22)15-9-10-8-11(21(23)24)6-7-13(10)26-15/h3-9H,2H2,1H3,(H,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQHVDROLBUQCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethoxy-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(2-methoxyphenyl)-N-(3-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2458384.png)

![Methyl 2-[2-[2-(3-methylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxyacetate](/img/structure/B2458387.png)
![(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl 3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanoate](/img/structure/B2458391.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,4-dimethoxybenzenesulfonamide](/img/structure/B2458393.png)
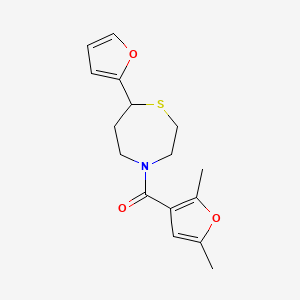
![2-{1-[4-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl}ethan-1-ol](/img/structure/B2458397.png)
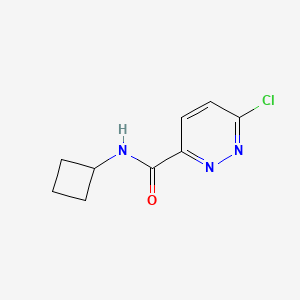
![4-(4-methoxyphenyl)-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2458400.png)
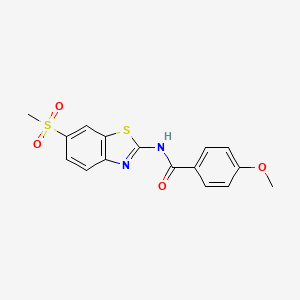
![1-(3-chloro-4-methylphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2458405.png)
